N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide

Description

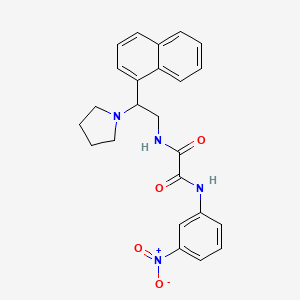

N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide (CAS: 941996-62-9) is a synthetic oxalamide derivative with the molecular formula C₂₄H₂₄N₄O₄ and a molecular weight of 432.5 g/mol . Its structure comprises:

- A naphthalen-1-yl group linked to a pyrrolidin-1-yl moiety via an ethyl bridge at the N1 position.

- A 3-nitrophenyl substituent at the N2 position.

The compound’s Smiles notation is O=C(NCC(c1cccc2ccccc12)N1CCCC1)C(=O)Nc1cccc(N+[O-])c1 . Key physical properties (e.g., melting point, solubility) remain uncharacterized in available sources.

Properties

IUPAC Name |

N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)-N'-(3-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O4/c29-23(24(30)26-18-9-6-10-19(15-18)28(31)32)25-16-22(27-13-3-4-14-27)21-12-5-8-17-7-1-2-11-20(17)21/h1-2,5-12,15,22H,3-4,13-14,16H2,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZGNNIWISBBKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The compound features a naphthalene moiety linked to a pyrrolidine ring and an oxalamide functional group. Its molecular formula is with a molecular weight of approximately 401.51 g/mol.

Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C25H27N3O2 |

| Molecular Weight | 401.51 g/mol |

| Functional Groups | Oxalamide, Naphthalene, Pyrrolidine |

Research indicates that compounds similar to this compound exhibit significant biological activities, including enzyme modulation and interaction with metal ions. The oxalamide group is particularly noted for its ability to influence enzyme activities and cellular functions, potentially affecting various signaling pathways.

Pharmacological Properties

- Anticancer Activity : Similar oxalamide derivatives have shown promising results in inhibiting cancer cell proliferation. The presence of the naphthalene and pyrrolidine moieties may enhance the compound's ability to interact with biological targets involved in cancer progression.

- Anticonvulsant Activity : Compounds with similar structures have been evaluated for anticonvulsant properties, demonstrating the potential for developing treatments for epilepsy or other seizure disorders.

- Enzyme Inhibition : Studies on related compounds have highlighted their ability to inhibit monoamine oxidase (MAO) and acetylcholinesterase (AChE), suggesting that this compound may also possess similar inhibitory effects.

Case Studies

Several studies have investigated the biological activity of oxalamide derivatives:

- A study focused on a series of naphthalenic oxalamides reported their effectiveness as ligands in copper-catalyzed reactions, which could be indicative of their reactivity in biological systems.

- Another investigation revealed that certain oxalamides exhibit selective inhibition against MAO-B, with IC50 values demonstrating significant potency .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with key oxalamide derivatives:

Metabolic and Toxicological Profiles

- Target Compound: No metabolic data available.

- S336: Metabolized rapidly in rat hepatocytes without amide hydrolysis, suggesting metabolic stability. Approved globally as a flavoring agent with a high safety margin (NOEL: 100 mg/kg/day) .

- FAO/WHO-Evaluated Oxalamides: Structurally related compounds (e.g., Nos.

Key Research Findings and Gaps

Functional Implications :

- The naphthalene-pyrrolidine moiety in the target compound may enhance binding to aromatic receptors or metal surfaces, similar to MNFO/NFO in catalysis .

- The 3-nitrophenyl group could limit biocompatibility but increase reactivity in synthetic chemistry .

Safety Concerns :

- Nitro-substituted aromatics often require rigorous toxicological assessment, which is absent for the target compound .

Research Gaps :

- Physical properties (e.g., solubility, stability).

- In vitro/in vivo biological activity data.

- Comparative metabolic studies with S336 or MNFO.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.